molecular formula C12H19BN2O4S B2492670 {4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid CAS No. 1428327-90-5

{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid

Cat. No.: B2492670
CAS No.: 1428327-90-5
M. Wt: 298.16
InChI Key: OVWBDFPFKVCXJA-UHFFFAOYSA-N
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Description

{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid is a boronic acid derivative with the molecular formula C12H19BN2O4S. It is a compound of interest in various fields of scientific research due to its unique chemical structure and properties .

Scientific Research Applications

{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid typically involves the reaction of 4-bromo-1-(ethanesulfonyl)piperazine with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. Reaction conditions typically involve moderate temperatures and atmospheric pressure .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce boronic esters or acids .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid include other boronic acid derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the ethanesulfonyl and piperazinyl groups, which can confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective enzyme inhibition or specific molecular interactions .

Properties

IUPAC Name

[4-(4-ethylsulfonylpiperazin-1-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O4S/c1-2-20(18,19)15-9-7-14(8-10-15)12-5-3-11(4-6-12)13(16)17/h3-6,16-17H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWBDFPFKVCXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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